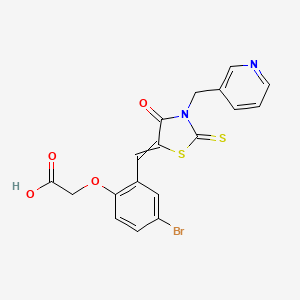
Skp2 inhibitor C1 (SKPin C1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Skp2 inhibitor C1 (SKPin C1) is a highly selective small-molecule inhibitor that targets the S-phase kinase-associated protein 2 (Skp2). Skp2 is a critical component of the SCF (Skp1-CUL1-F-box) E3 ubiquitin ligase complex, which plays a significant role in cell cycle regulation by mediating the ubiquitination and subsequent proteasomal degradation of cell cycle regulators such as p27 . Skp2 inhibitor C1 has shown potential in inhibiting the growth of various cancer cells by preventing the degradation of p27, leading to cell cycle arrest and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Skp2 inhibitor C1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its selectivity and potency. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions involving brominated aromatic compounds and thiazolidinone derivatives.
Functional Group Modifications: The core structure is further modified by introducing various functional groups to improve its binding affinity and selectivity towards Skp2.
Industrial Production Methods
Industrial production of Skp2 inhibitor C1 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Skp2 inhibitor C1 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted analogs .
科学的研究の応用
Skp2 inhibitor C1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the ubiquitination process and the role of Skp2 in cell cycle regulation.
Medicine: Investigated for its potential therapeutic applications in treating various cancers, including uveal melanoma and multiple myeloma, by inducing cell cycle arrest and apoptosis
作用機序
Skp2 inhibitor C1 exerts its effects by specifically targeting the Skp2-p27 interaction interface, thereby blocking the binding of Skp2 to p27. This inhibition prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation in the cell. The increased levels of p27 result in cell cycle arrest at the G1 phase and induce apoptosis in cancer cells . The molecular targets and pathways involved include the SCF Skp2 E3 ubiquitin ligase complex and the p27-mediated cell cycle regulation pathway .
類似化合物との比較
Similar Compounds
Several other compounds have been identified as Skp2 inhibitors, including:
- p21/Cip1/Waf1 Activator I
- p27/Kip1 Activator I
- SCF SKP2 Inhibitor I
- CRL1 SKP2 Inhibitor I .
Uniqueness
Skp2 inhibitor C1 is unique due to its high selectivity and potency in inhibiting Skp2-mediated p27 degradation. Unlike other inhibitors, Skp2 inhibitor C1 specifically targets the Skp2-p27 interaction interface, making it a valuable tool for studying the role of Skp2 in cell cycle regulation and its potential as a therapeutic target in cancer treatment .
特性
IUPAC Name |
2-[4-bromo-2-[[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJJVVXEHZJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
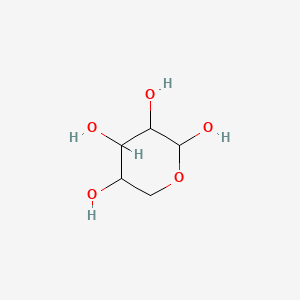
![(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B10789221.png)
![(4S,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B10789228.png)
![(2Z,4E)-5-(7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B10789243.png)
![[(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10789256.png)
![[(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B10789263.png)
![[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10789282.png)
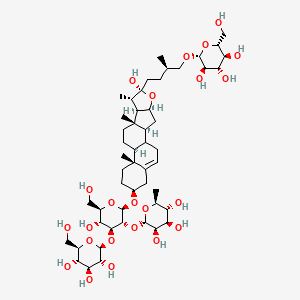
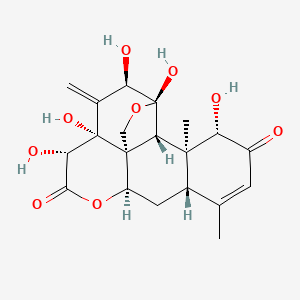
![[(1S,3aR,5R,7S,7aS)-1-[(1S)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate](/img/structure/B10789299.png)

![[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate](/img/structure/B10789323.png)
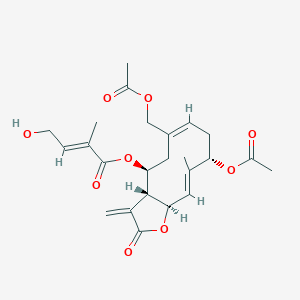
![[5-[(1S,2S)-2-[(11R,18S,20R,21R,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10789328.png)
